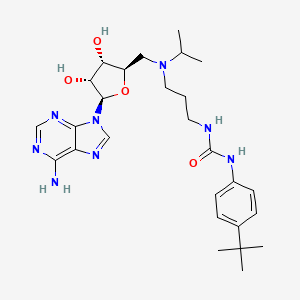

1-(3-((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea

Vue d'ensemble

Description

CHEMBL2171169 est une molécule biologiquement active répertoriée dans la base de données ChEMBL, qui est une base de données manuellement conservée de molécules biologiquement actives présentant des propriétés médicamenteuses.

Analyse Des Réactions Chimiques

CHEMBL2171169 subit divers types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs et les conditions courantes utilisés dans ces réactions ne sont pas explicitement détaillés dans la littérature disponible. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

This compound exhibits a range of biological activities that make it a candidate for drug development:

- Aminoacyl tRNA Synthetase Inhibition :

- Anticancer Activity :

- Antiviral Properties :

Biochemical Applications

- Enzyme Substrate Mimics :

- Cellular Uptake Studies :

Case Studies and Research Findings

Comparaison Avec Des Composés Similaires

CHEMBL2171169 peut être comparé à d'autres composés similaires catalogués dans des bases de données comme ChEMBL et PubChemCertains composés similaires comprennent ceux ayant des caractéristiques structurales et des profils de bioactivité similaires .

Si vous avez des questions spécifiques ou si vous avez besoin de plus d'informations, n'hésitez pas à demander !

Méthodes De Préparation

Les méthodes de préparation de CHEMBL2171169 impliquent des voies de synthèse et des conditions réactionnelles qui sont généralement utilisées en laboratoire. des détails spécifiques sur les méthodes de production industrielle de ce composé ne sont pas facilement disponibles dans le domaine public .

Activité Biologique

The compound 1-(3-((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea is a complex organic molecule with potential biological activities. This article provides an in-depth examination of its biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 649.8 g/mol. The structure includes several functional groups that contribute to its biological activity.

This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. It has been shown to inhibit various protein targets involved in cellular signaling pathways. For instance, its structure suggests potential inhibition of methyltransferases and other enzymes critical for cellular function.

Biological Activity Overview

- Inhibition of Protein Methylation : The compound has demonstrated significant inhibitory effects on protein arginine methyltransferases (PRMTs), which are crucial for regulating gene expression and protein function. In vitro studies report IC50 values in the low micromolar range, indicating potent activity against these enzymes .

- Anticancer Properties : Case studies have highlighted the compound's ability to selectively inhibit the proliferation of cancer cells, particularly those expressing higher levels of specific activating enzymes (e.g., UBA5). This selectivity suggests a targeted therapeutic potential in cancer treatment .

- Cellular Uptake and Metabolism : The compound's design includes features that enhance its cellular permeability. Prodrug strategies have been explored to improve its bioavailability and efficacy in live cell assays. For example, modifications to the amine and carboxylic acid moieties have been shown to significantly enhance cellular activity .

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on PRMT Inhibition : A detailed biochemical evaluation revealed that modifications to the triazole ring structure could influence the potency against PRMTs, with certain substitutions leading to improved binding affinity and inhibition rates .

- Cancer Cell Proliferation : In a controlled study using lung cancer cell lines (A549), the compound exhibited dose-dependent inhibition of cell viability over 72 hours, confirming its potential as an anticancer agent .

Data Tables

| Biological Activity | IC50 Value (µM) | Target Enzyme/Pathway |

|---|---|---|

| PRMT Inhibition | 8.3 ± 2.2 | Protein Methylation |

| Cancer Cell Proliferation | Varies (0 - 200) | UBA5 Expression |

Propriétés

IUPAC Name |

1-[3-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40N8O4/c1-16(2)34(12-6-11-29-26(38)33-18-9-7-17(8-10-18)27(3,4)5)13-19-21(36)22(37)25(39-19)35-15-32-20-23(28)30-14-31-24(20)35/h7-10,14-16,19,21-22,25,36-37H,6,11-13H2,1-5H3,(H2,28,30,31)(H2,29,33,38)/t19-,21-,22-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLMDZJUGDUTCP-PTGPVQHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)CC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.